An In-depth Technical Guide to H-Ile-OBzl·TosOH: Physicochemical Properties, Synthesis, and Application in Peptide Chemistry
An In-depth Technical Guide to H-Ile-OBzl·TosOH: Physicochemical Properties, Synthesis, and Application in Peptide Chemistry
This technical guide provides a comprehensive overview of L-Isoleucine benzyl ester p-toluenesulfonate (H-Ile-OBzl·TosOH), a critical amino acid derivative for researchers, scientists, and professionals in drug development and peptide chemistry. This document delves into the core physicochemical properties, provides detailed, field-proven experimental protocols for its synthesis and application, and offers insights into the causality behind key experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Strategic Importance of H-Ile-OBzl·TosOH in Peptide Synthesis
In the intricate field of synthetic peptide chemistry, the strategic protection of reactive functional groups is paramount to achieving the desired peptide sequence with high purity and yield. H-Ile-OBzl·TosOH serves as a pivotal building block, offering a stable, crystalline, and readily handled form of the essential amino acid L-isoleucine. The benzyl esterification of the carboxylic acid and the formation of a p-toluenesulfonate (tosylate) salt of the α-amino group provide two key advantages. The benzyl ester is a robust protecting group that can be removed under specific conditions, typically through hydrogenolysis, which preserves the integrity of the peptide backbone and most side-chain functionalities. The tosylate salt form enhances the compound's stability and improves its solubility in organic solvents commonly employed in peptide synthesis, facilitating homogenous reaction conditions.[1][2] This guide will provide the necessary technical details to effectively utilize this versatile reagent.
Physicochemical Properties of H-Ile-OBzl·TosOH
A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application. The following table summarizes the key quantitative data for H-Ile-OBzl·TosOH.
| Property | Value | Reference(s) |
| CAS Number | 16652-75-8 | [3] |
| Molecular Formula | C₂₀H₂₇NO₅S | [3] |
| Molecular Weight | 393.50 g/mol | [3] |
| Appearance | White to off-white crystalline powder/solid | |
| Melting Point | 153-155 °C | [4] |
| Solubility | Soluble in Dichloromethane (DCM), Chloroform, Methanol, and Dimethylformamide (DMF). | [3] |
| SMILES String | CC1=CC=C(C=C1)S(O)(=O)=O.[H](CC)(N)C(=O)OCC1=CC=CC=C1 | [5] |
| InChI Key | XAWVXTVKSVYPNE-JGAZGGJJSA-N | [6] |
Chemical Structure of H-Ile-OBzl·TosOH
The chemical structure of H-Ile-OBzl·TosOH is composed of the L-isoleucine benzyl ester cation and the p-toluenesulfonate anion. The positive charge on the protonated α-amino group is stabilized by the tosylate counter-ion.
Caption: Chemical structure of H-Ile-OBzl·TosOH.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of H-Ile-OBzl·TosOH and its subsequent use in a peptide coupling reaction. These protocols are designed to be self-validating, with explanations for the critical steps.
Synthesis of H-Ile-OBzl·TosOH
This protocol describes the direct esterification of L-isoleucine with benzyl alcohol using p-toluenesulfonic acid as a catalyst, with azeotropic removal of water to drive the reaction to completion. The choice of a non-polar solvent like cyclohexane is crucial to avoid racemization, which can occur at higher temperatures with solvents like toluene.[7]
Materials:
-
L-Isoleucine
-
p-Toluenesulfonic acid monohydrate
-
Benzyl alcohol
-
Cyclohexane
-
Ethyl acetate
-
Diethyl ether
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Büchner funnel and vacuum flask
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add L-isoleucine (1.0 eq), p-toluenesulfonic acid monohydrate (1.2 eq), benzyl alcohol (5.0 eq), and cyclohexane (approx. 2 mL per gram of amino acid).
-
Heat the mixture to reflux with vigorous stirring. The water formed during the esterification will be removed as an azeotrope with cyclohexane and collected in the Dean-Stark trap.
-
Continue refluxing for 4-6 hours, or until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Add ethyl acetate (approx. 4 mL per gram of amino acid) to the cooled mixture and stir for 1 hour to induce precipitation of the product.
-
Collect the white solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with diethyl ether to remove excess benzyl alcohol and other non-polar impurities.
-
Dry the product under vacuum to yield H-Ile-OBzl·TosOH. For higher purity, the product can be recrystallized from a methanol/diethyl ether solvent system.
Caption: Experimental workflow for the synthesis of H-Ile-OBzl·TosOH.
Application in Peptide Coupling: Synthesis of a Dipeptide
H-Ile-OBzl·TosOH is a valuable C-terminal starting material for the synthesis of peptides. The following protocol outlines the coupling of an N-terminally protected amino acid (e.g., Boc-Ala-OH) to H-Ile-OBzl·TosOH using a carbodiimide coupling agent. The addition of 1-hydroxybenzotriazole (HOBt) is a standard practice to suppress racemization and improve coupling efficiency.[3] A tertiary base, such as N,N-diisopropylethylamine (DIEA), is required to neutralize the tosylate salt and liberate the free amine for the coupling reaction.
Materials:
-
H-Ile-OBzl·TosOH
-
N-Boc-Alanine (Boc-Ala-OH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
1N Hydrochloric acid (HCl)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve H-Ile-OBzl·TosOH (1.0 eq), Boc-Ala-OH (1.0 eq), and HOBt (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIEA (1.0 eq) dropwise to neutralize the tosylate salt. Stir for 10-15 minutes.
-
Add a solution of DCC (1.1 eq) in DCM to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour, and then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) byproduct.
-
Transfer the filtrate to a separatory funnel and wash successively with 1N HCl, 5% NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide (Boc-Ala-Ile-OBzl).
-
The crude product can be further purified by silica gel column chromatography.
Caption: Experimental workflow for dipeptide synthesis using H-Ile-OBzl·TosOH.
Purity Assessment
The purity of H-Ile-OBzl·TosOH is critical for its successful use in peptide synthesis. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of such compounds. A reversed-phase C18 column with a gradient elution of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is a common starting point for method development. The benzyl and tosylate chromophores allow for sensitive detection by UV spectrophotometry (typically at 220 nm and 254 nm). Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and assess purity by identifying characteristic peaks for the isoleucine, benzyl, and tosylate moieties.
Conclusion
H-Ile-OBzl·TosOH is a cornerstone reagent in the synthesis of isoleucine-containing peptides. Its robust protecting groups and favorable physicochemical properties make it a reliable choice for both solution-phase and solid-phase peptide synthesis. The experimental protocols and technical insights provided in this guide are intended to empower researchers to utilize this compound with confidence, ensuring the integrity and success of their synthetic endeavors. The causality-driven explanations for experimental choices, such as solvent selection to prevent racemization and the use of additives in coupling reactions, underscore the importance of a deep understanding of the underlying chemistry for achieving high-quality results in the demanding field of drug development and biochemical research.
References
-
iChemical. L-Isoleucine benzyl ester 4-toluenesulphonate, CAS No. 16652-75-8. [Link]
-
Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents and racemization. Synthetic Communications, 47(12), 1145-1152. [Link]
-
MySkinRecipes. L-Isoleucine Benzyl Ester 4-Toluenesulfonate Salt. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Peptide Synthesis with Boc-L-Isoleucine: A Guide for Researchers. [Link]
-
Huang, W. (2020). Synthesis of Branched Peptides via a Side-Chain Benzyl Ester. Methods in Molecular Biology, 2103, 189-198. [Link]
-
Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. Chemical Reviews, 102(10), 3689-3732. [Link]
-
Vankatachalam, S., & G., S. (2007). Microwave assisted facile synthesis of amino acid benzyl ester p-toluenesulfonate and hydrochloride salts. ResearchGate. [Link]
- Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag.
-
Aapptec. Amino Acid Derivatives for Peptide Synthesis. [Link]
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